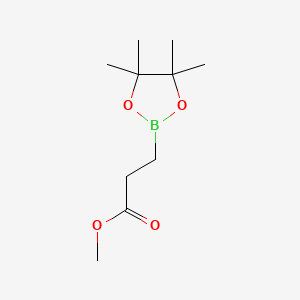

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester derivative featuring a pinacol-protected boron atom (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to the β-position of a methyl propanoate chain. Its molecular formula is C₁₀H₁₉BO₄ (calculated based on structural analysis), with an average molecular weight of 214.07 g/mol. The compound is widely employed in photoredox-catalyzed reactions, such as cyclobutane synthesis, where it acts as a radical precursor via deboronation . Its methyl ester group enhances solubility in organic solvents like DMSO, facilitating use in cross-coupling and radical addition reactions.

Properties

IUPAC Name |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO4/c1-9(2)10(3,4)15-11(14-9)7-6-8(12)13-5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDXLJYTYJQFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674907 | |

| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-77-5 | |

| Record name | Methyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Using Bis(pinacolato)diboron

One common method involves the use of Bis(pinacolato)diboron as a boron source. This method can be summarized as follows:

- Step 1 : Formation of the alkyl halide or alkene precursor.

- Step 2 : Reaction with Bis(pinacolato)diboron in the presence of a catalyst to form the boronate ester.

- Catalyst : 1,3-bis(2,6-diisopropylphenylimidazol)-2-ylidene copper(I) dibenzoylmethanate.

- Solvent : Toluene.

- Temperature : 20 °C.

- Time : 18 hours under inert atmosphere using Schlenk technique.

- Step 3 : Conversion to the methyl ester form if necessary.

Alternative Methods

Other methods may involve different catalysts or conditions, such as palladium or nickel catalysts, depending on the starting materials and desired yields.

Analysis of Preparation Methods

Yield and Purity

The yield of this compound can vary based on the specific conditions and catalysts used. Generally, yields are moderate to high, with careful control of reaction conditions being crucial for maximizing purity.

Challenges and Considerations

- Air and Moisture Sensitivity : Many boron-containing compounds are sensitive to air and moisture, requiring reactions to be carried out under inert conditions.

- Catalyst Selection : The choice of catalyst can significantly affect the efficiency and selectivity of the reaction.

Data Tables

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H19BO4 |

| Molecular Weight | 214.07 g/mol |

| CAS Number | 1150561-77-5 |

Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Bis(pinacolato)diboron, Catalyst | Toluene, 20 °C, 18 h, Inert atmosphere |

| 2 | Sodium methylate | Methanol, 24 h, Inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

Reduction: It can be reduced to form boranes or other reduced species.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing or reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions include pinacol boronates, boronic acids, and other boron-containing compounds that are valuable intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in the synthesis of biaryl compounds and other complex organic molecules. The stability of the dioxaborolane moiety allows for efficient coupling under mild conditions .

Functional Group Transformation

This compound can be utilized to introduce propanoate functionalities into various substrates. Its boron-containing structure allows for selective transformations that can lead to the formation of esters or other derivatives essential in synthetic pathways .

Pharmaceutical Applications

Drug Development

In medicinal chemistry, the ability to modify biological scaffolds using boronic esters like this compound has been explored for developing new therapeutic agents. The compound's properties enable it to act as a versatile building block for synthesizing bioactive molecules that may exhibit anti-cancer or anti-inflammatory activities .

Targeting Mechanisms

Research indicates that the incorporation of boron into drug candidates can enhance their binding affinity to biological targets. This property is particularly relevant in designing inhibitors for enzymes involved in disease pathways .

Material Science

Polymer Chemistry

this compound can be employed in the synthesis of functional polymers. The boron atom facilitates cross-linking reactions that can improve the mechanical properties of materials used in coatings or composites .

Nanomaterials

The compound is also being investigated for its potential use in creating nanomaterials with specific electronic or optical properties. Its ability to form stable complexes with metals can be harnessed to develop advanced materials for electronics and photonics applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Efficient formation of C-C bonds |

| Pharmaceutical | Drug development and modification | Enhanced binding affinity and potential therapeutic effects |

| Material Science | Polymer synthesis and nanomaterials | Improved mechanical properties and advanced functionalities |

Case Studies

- Case Study on Drug Development : A study demonstrated the use of this compound as a key intermediate in synthesizing a series of anti-cancer agents. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines.

- Case Study on Polymer Applications : Research highlighted the incorporation of this boronic ester into a polymer matrix to enhance thermal stability and mechanical strength. The resulting materials showed improved performance in high-temperature applications.

Mechanism of Action

The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves its ability to form stable complexes with various organic and inorganic species. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, electrophiles, and transition metals, facilitating a wide range of chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Aromatic-Substituted Boronic Esters

- Example: Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate (C₁₆H₂₃BO₄, MW 290.17 g/mol) Structure: Boronic ester attached to a phenyl ring at the propanoate's β-position. Key Differences:

- Stability : Enhanced resonance stabilization from the aromatic ring reduces susceptibility to hydrolysis compared to alkyl-substituted analogs .

- Reactivity : Lower radical generation efficiency in photoredox reactions due to delocalization of the boron-centered radical.

- Applications : Primarily used in Suzuki-Miyaura couplings for biaryl synthesis .

Heterocyclic-Substituted Boronic Esters

- Example: Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate Structure: Boronic ester linked to a pyrazole ring. Key Differences:

- Solubility : Increased polarity due to the heterocycle improves aqueous compatibility.

- Applications : Used in targeted drug delivery systems, leveraging the pyrazole moiety for hydrogen bonding with biological targets .

Alkyl-Substituted Boronic Esters

- Example: Methyl 3-(1-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)cyclohexyl)propanoate Structure: Bulky cyclohexyl group adjacent to the boron. Key Differences:

- Steric Hindrance : Reduced reactivity in cross-coupling reactions due to hindered boron accessibility. Reported yields in radical additions are low (trace amounts in GC-MS) .

- Stability : Improved resistance to protodeboronation under acidic conditions.

Data Tables

Table 1. Structural and Functional Comparison

Critical Analysis of Reactivity and Stability

- Radical Reactivity : The target compound’s alkyl chain enables efficient radical generation under photoredox conditions (e.g., Kessil lamp irradiation), outperforming aromatic analogs .

- Hydrolysis Sensitivity : The absence of aromatic conjugation makes the target compound more prone to hydrolysis than phenyl-substituted derivatives. Storage at 2–8°C is recommended for analogs to mitigate this .

- Steric Effects : Bulky substituents (e.g., cyclohexyl) drastically reduce reaction yields, highlighting the importance of steric design in boronic ester applications .

Biological Activity

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester compound with diverse applications in organic synthesis and drug development. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1150561-77-5

- Molecular Formula : C10H19BO4

- Molecular Weight : 214.066 g/mol

- Functional Groups : Alkyl, Ester

The structure of this compound includes a boron atom integrated into a dioxaborolane ring, which is known for enhancing the solubility and stability of pharmaceutical formulations .

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to methyl propanoate derivatives can inhibit specific enzymes involved in metabolic pathways. For example, derivatives have shown the ability to inhibit tryptophan hydroxylase (TPH1), which plays a critical role in serotonin biosynthesis. This inhibition can potentially be leveraged in treating conditions like obesity and mood disorders .

2. Cellular Uptake and Toxicity

Studies have demonstrated that certain boron-containing compounds exhibit low toxicity to human glioma cells while maintaining efficacy in inducing apoptosis at higher concentrations. This suggests that methyl propanoate derivatives could serve as effective delivery agents for boron in boron neutron capture therapy (BNCT), particularly for glioblastoma treatment .

Applications in Drug Development

This compound has been investigated for various therapeutic applications:

- Cancer Therapy : Its ability to deliver boron to tumor sites makes it a candidate for enhancing the effectiveness of BNCT.

- Metabolic Disorders : As an inhibitor of TPH1, it may be useful in managing obesity and related metabolic disorders by modulating serotonin levels .

Table 1: Summary of Biological Activity Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation or esterification of boronic acid precursors. A common procedure involves reacting a halogenated propanoate ester with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF under reflux (60–80°C) for 12–24 hours . Yield optimization requires strict control of moisture/oxygen (use Schlenk techniques), stoichiometric excess of B₂pin₂ (1.5–2.0 equiv), and catalyst loading (2–5 mol%). Post-reaction purification via silica gel chromatography (EtOAc:hexanes, 1:9) achieves >95% purity .

Q. How should researchers purify and characterize this compound to confirm structural integrity?

- Methodological Answer :

- Purification : Use flash chromatography with EtOAc:hexanes (1:9) or recrystallization from cold diethyl ether .

- Characterization :

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.6 ppm, singlet) and pinacolato methyl groups (δ ~1.2–1.3 ppm). The boron-bound carbon appears at δ ~25–30 ppm in ¹³C NMR .

- ¹¹B NMR : A singlet at δ ~30–32 ppm confirms the sp²-hybridized boron .

- TLC : Rf ~0.35 in EtOAc:hexanes (1:9) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to volatile solvents (THF, hexanes). Avoid skin contact with boronate esters, which may cause irritation. Waste must be neutralized with aqueous HCl (1 M) before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling guide the design of cross-coupling reactions involving this boronate ester?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state geometries for Suzuki-Miyaura couplings. Key parameters include boron-oxygen bond dissociation energy (~70–80 kcal/mol) and steric effects from the pinacolato group, which hinder undesired homocoupling. Compare computed NMR shifts (GIAO method) with experimental data to validate models .

Q. What strategies resolve discrepancies in spectroscopic data during structural validation?

- Methodological Answer : If NMR signals deviate from literature values:

- Solvent effects : Re-acquire spectra in deuterated chloroform (CDCl₃) instead of DMSO-d₆.

- Impurity analysis : Use HSQC/HMBC to distinguish diastereomers or byproducts.

- Dynamic effects : Variable-temperature NMR (VT-NMR) at −40°C to +60°C can reveal conformational exchange broadening .

Q. How does the ester group influence reactivity in multicomponent reactions?

- Methodological Answer : The methyl ester acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl. In Knoevenagel condensations, this facilitates β-boration with aldehydes (e.g., benzaldehyde) under mild conditions (room temperature, 4Å MS). Monitor reaction progress via in situ IR for carbonyl stretch shifts (~1700 cm⁻¹ → ~1650 cm⁻¹) .

Q. What mechanistic insights explain low yields in protodeboronation side reactions?

- Methodological Answer : Protodeboronation occurs under acidic or protic conditions (e.g., aqueous workup). To suppress:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.